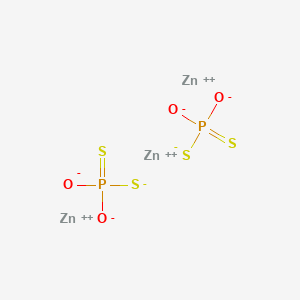
Zinc dithiophosphate
Übersicht
Beschreibung
Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant.
Wissenschaftliche Forschungsanwendungen
Lubricant Additive Properties
Anti-Wear and Friction Reduction:
ZDDP is renowned for its anti-wear properties, making it a critical component in motor oils, hydraulic fluids, and greases. It forms protective tribofilms on metal surfaces during lubrication, significantly reducing friction and wear under extreme pressure conditions. Research shows that ZDDP can create tribofilms up to 200 nm thick, which enhances the longevity of mechanical components .
Synergistic Effects with Other Additives:
Recent studies have demonstrated that ZDDP exhibits synergistic effects when combined with phosphonium-alkylphosphate ionic liquids. This combination leads to enhanced friction and wear reduction, attributed to the formation of new compounds at the fluid interface, resulting in improved mechanical properties .
Thermal Stability and Decomposition:
The thermal stability of ZDDP is crucial for its performance in high-temperature applications. Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have provided insights into the thermal decomposition pathways of ZDDP, indicating that its stability can be influenced by temperature and the presence of other additives .
Environmental Considerations
Ash Content and Environmental Impact:
One of the drawbacks of traditional ZDDP formulations is the ash content produced when lubricants are burned. This has led to research into ashless alternatives that maintain similar anti-wear properties without contributing to environmental pollution. Experimental analyses have shown that while ashless dithiophosphates offer slightly inferior anti-wear performance compared to ZDDP, they can be effective replacements under certain conditions .
Case Studies
Case Study 1: Performance in Engine Oils
A study evaluated the effectiveness of ZDDP in various commercially available motor oils using inductively coupled plasma atomic emission spectroscopy (ICP-AES) and neutron activation analysis (NAA). Results indicated that ZDDP concentrations directly correlate with improved wear resistance and oxidation stability in engine oils .
Case Study 2: Replenishment in Used Oils
Research focused on replenishing ZDDP in used oils demonstrated that adding ZDDP can restore tribological performance significantly. The study highlighted how varying concentrations of ZDDP affect tribofilm formation, with lower concentrations yielding shorter phosphate chains and higher concentrations resulting in thicker films .
Eigenschaften
CAS-Nummer |
19210-06-1 |
|---|---|
Molekularformel |
O4P2S4Zn3 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
trizinc;dioxido-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2H3O2PS2.3Zn/c2*1-3(2,4)5;;;/h2*(H3,1,2,4,5);;;/q;;3*+2/p-6 |
InChI-Schlüssel |
WMYJOZQKDZZHAC-UHFFFAOYSA-H |
SMILES |
[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |
Kanonische SMILES |
[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |
Key on ui other cas no. |
19210-06-1 |
Physikalische Beschreibung |
Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant. |
Verwandte CAS-Nummern |
15834-33-0 (Parent) |
Synonyme |
dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













